1-(Difluoromethyl)cyclohexan-1-ol
Overview
Description
1-(Difluoromethyl)cyclohexan-1-ol is an organic compound with the molecular formula C7H12F2O It is characterized by the presence of a difluoromethyl group attached to a cyclohexanol ring
Preparation Methods
The synthesis of 1-(Difluoromethyl)cyclohexan-1-ol can be achieved through several methods. One common approach involves the difluoromethylation of cyclohexanone. This reaction typically employs difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl zinc reagents under specific conditions to introduce the difluoromethyl group into the cyclohexanol structure . Industrial production methods often utilize metal-catalyzed reactions, including copper, palladium, and nickel catalysts, to facilitate the difluoromethylation process .
Chemical Reactions Analysis
1-(Difluoromethyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethyl ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into difluoromethyl cyclohexane derivatives using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases, acids, and transition metal catalysts. The major products formed from these reactions vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Difluoromethyl)cyclohexan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions .
Comparison with Similar Compounds
1-(Difluoromethyl)cyclohexan-1-ol can be compared with other similar compounds, such as:
1-(Trifluoromethyl)cyclohexan-1-ol: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can result in different chemical reactivity and biological activity.
1-(Fluoromethyl)cyclohexan-1-ol: With only one fluorine atom, this compound exhibits distinct properties compared to the difluoromethyl derivative.
Cyclohexanol: The parent compound without any fluorine atoms, serving as a baseline for understanding the effects of fluorination.
The uniqueness of this compound lies in its specific difluoromethyl group, which imparts unique chemical and biological properties that are not observed in its analogues.
Properties
IUPAC Name |
1-(difluoromethyl)cyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O/c8-6(9)7(10)4-2-1-3-5-7/h6,10H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJMPWFQHMQDOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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